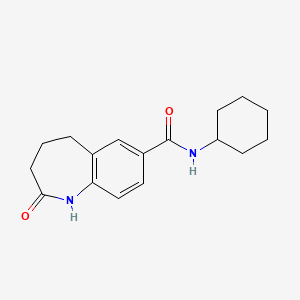
1-(3,5-Dichlorophenyl)-3-(4-phenylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(4-phenylphenyl)urea, commonly known as DCPMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DCPMU is a urea derivative that has been synthesized and studied extensively for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of DCPMU involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. DCPMU targets the microtubule network in cancer cells, which is responsible for cell division and growth. It also inhibits the DNA polymerase activity of the hepatitis B virus, which is essential for its replication. DCPMU also disrupts the cell wall synthesis of bacteria, leading to their death.
Biochemical and Physiological Effects:
DCPMU has been found to have various biochemical and physiological effects on the body. It has been shown to induce oxidative stress in cancer cells, leading to their death. DCPMU has also been found to inhibit the expression of various genes that are involved in the development and progression of cancer. It has been shown to induce cell cycle arrest in cancer cells, leading to their apoptosis. DCPMU has also been found to inhibit the activity of various enzymes and proteins that are involved in the replication of viruses and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPMU has various advantages and limitations for lab experiments. Its potent antitumor, antiviral, and antimicrobial properties make it a promising candidate for further research. However, its complex synthesis process and potential toxicity limit its use in lab experiments. DCPMU also requires further testing to determine its efficacy and safety in vivo.
Direcciones Futuras
There are various future directions for the research on DCPMU. Its potential therapeutic applications in cancer, viral infections, and bacterial infections make it a promising candidate for further research. Further studies are needed to determine its efficacy and safety in vivo. The development of new synthesis methods and analogs of DCPMU may also lead to the discovery of more potent and effective compounds. The use of DCPMU in combination with other drugs may also enhance its therapeutic effects.
Métodos De Síntesis
DCPMU can be synthesized through a series of chemical reactions involving the condensation of 3,5-dichloroaniline and 4-phenylphenol. The resulting product is then treated with phosgene and ammonia to yield DCPMU. The synthesis of DCPMU is a complex process that requires a high level of expertise and precision.
Aplicaciones Científicas De Investigación
DCPMU has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antitumor, antiviral, and antimicrobial properties. DCPMU has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to exhibit antiviral activity against the hepatitis B virus and antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-15-10-16(21)12-18(11-15)23-19(24)22-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOZAHELDEMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(4-phenylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)

![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)
![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)






![Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)